molecular formula C20H32N2O4 B14473591 Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester CAS No. 65347-88-8

Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester

Cat. No.: B14473591
CAS No.: 65347-88-8
M. Wt: 364.5 g/mol
InChI Key: VPEBTTVFYLIWMG-UHFFFAOYSA-N
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Description

Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is a complex organic compound with a unique structure that combines a carbamic acid moiety with a heptyloxyphenyl group and a morpholinyl ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 2-(heptyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction is typically performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl-, ethyl ester
  • Carbamic acid, (2-chlorophenyl)-, ethyl ester
  • Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester

Uniqueness

Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the heptyloxyphenyl group and the morpholinyl ethyl ester differentiates it from other carbamic acid derivatives, making it a valuable compound for specialized applications.

Properties

CAS No.

65347-88-8

Molecular Formula

C20H32N2O4

Molecular Weight

364.5 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(2-heptoxyphenyl)carbamate

InChI

InChI=1S/C20H32N2O4/c1-2-3-4-5-8-14-25-19-10-7-6-9-18(19)21-20(23)26-17-13-22-11-15-24-16-12-22/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,21,23)

InChI Key

VPEBTTVFYLIWMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2

Origin of Product

United States

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